N-(3-Amino-3-oxopropyl)-L-valine

Description

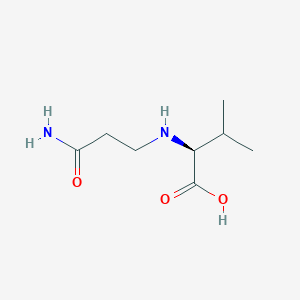

N-(3-Amino-3-oxopropyl)-L-valine is a modified amino acid derivative with the molecular formula C₈H₁₆N₂O₃ and an average molecular mass of 188.227 g/mol . Its structure consists of an L-valine backbone conjugated to a 3-amino-3-oxopropyl group via an amide bond. The compound is stereospecific, containing one defined stereocenter, and is registered under ChemSpider ID 29332409 . Stable isotope-labeled variants, such as N-(3-Amino-3-oxopropyl)-val-FTH (valine-¹³C₅), have been synthesized for analytical applications, highlighting its utility in mass spectrometry and environmental studies .

Properties

CAS No. |

51078-53-6 |

|---|---|

Molecular Formula |

C8H16N2O3 |

Molecular Weight |

188.22 g/mol |

IUPAC Name |

(2S)-2-[(3-amino-3-oxopropyl)amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C8H16N2O3/c1-5(2)7(8(12)13)10-4-3-6(9)11/h5,7,10H,3-4H2,1-2H3,(H2,9,11)(H,12,13)/t7-/m0/s1 |

InChI Key |

BZEVQVJZLREGPF-ZETCQYMHSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NCCC(=O)N |

Canonical SMILES |

CC(C)C(C(=O)O)NCCC(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-3-oxopropyl)-L-valine typically involves the reaction of L-valine with a suitable reagent that introduces the 3-amino-3-oxopropyl group. One common method involves the use of a protected form of L-valine, which is then reacted with an appropriate amine and a carbonyl compound under controlled conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of catalysts and continuous flow reactors can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-3-oxopropyl)-L-valine can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The keto group can be reduced to form hydroxyl derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under anhydrous conditions.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted amino acid derivatives.

Scientific Research Applications

N-(3-Amino-3-oxopropyl)-L-valine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It can be used in the study of enzyme-substrate interactions and protein synthesis.

Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Amino-3-oxopropyl)-L-valine involves its interaction with specific molecular targets. The amino and keto groups can form hydrogen bonds and participate in various biochemical pathways. The compound can act as a substrate for enzymes, influencing metabolic processes and cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares N-(3-Amino-3-oxopropyl)-L-valine with key analogs:

Key Observations:

- Functional Group Impact: The 3-amino-3-oxopropyl group in the target compound confers polarity, enhancing solubility in aqueous environments compared to bulkier analogs like N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine, which contains a hydrophobic bromophenylsulfonyl moiety .

- Biological Activity : While the target compound lacks direct antimicrobial activity, N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine exhibits potent activity against Enterococcus faecium biofilms due to its electron-withdrawing sulfonyl group .

- Role in Biosynthesis: N-[L-5-Amino-5-carboxypentanoyl]-L-cysteinyl-D-valine is critical in penicillin biosynthesis, emphasizing the importance of cysteine and carboxyl groups in enzymatic cyclization .

Research Findings and Data

Antimicrobial Activity

- N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine demonstrated MIC values of 4–8 µg/mL against Gram-positive bacteria, outperforming non-sulfonylated valine derivatives .

- The target compound’s lack of aromatic or sulfonyl groups limits its antimicrobial efficacy but enhances biocompatibility for therapeutic peptide engineering.

Environmental and Toxicological Profiles

- This compound’s low molecular weight and polar structure suggest rapid renal clearance, reducing ecological toxicity risks compared to brominated analogs .

Q & A

Q. Q1. What are the key experimental design considerations for synthesizing N-(3-Amino-3-oxopropyl)-L-valine?

A1: The synthesis involves modifying L-valine through sequential reactions. A validated approach includes:

- Step 1: React L-valine with acrylonitrile and alkyl chloroformate to form an intermediate (e.g., N-(2-cyanoethyl)-N-(alkoxycarbonyl)-L-valine).

- Step 2: Catalytic hydrogenation using Raney nickel in the presence of methanolic or aqueous ammonia to reduce the cyano group to an amine and yield the final product .

- Critical parameters: Reaction temperature (optimize between 20–40°C), pH control during hydrogenation, and inert atmosphere to prevent oxidation.

Q. Q2. How can researchers purify this compound to achieve high yield and purity?

A2:

- Liquid-liquid extraction is effective for removing unreacted starting materials. Use solvents like ethyl acetate and water, adjusting pH to exploit the compound’s zwitterionic properties.

- Column chromatography with silica gel and a polar mobile phase (e.g., methanol:chloroform, 1:9) resolves polar byproducts.

- Recrystallization from ethanol/water mixtures improves crystallinity and purity .

Q. Q3. What are the recommended storage conditions to ensure compound stability?

A3:

- Store at –20°C under inert gas (argon or nitrogen) to prevent moisture absorption and oxidative degradation.

- Use amber glass vials to minimize light-induced decomposition. Stability studies indicate >95% purity retention for 12 months under these conditions .

Advanced Research Questions

Q. Q4. What advanced analytical techniques are suitable for characterizing this compound?

A4:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the amino-oxopropyl moiety. Key signals: δ 1.9–2.1 ppm (CH groups), δ 3.2–3.5 ppm (NH-CH-), and δ 7.8–8.1 ppm (amide protons) .

- High-Resolution Mass Spectrometry (HRMS): ESI+ mode typically shows [M+H] at m/z 217.12 (calculated for CHNO).

- FT-IR: Peaks at 1650–1680 cm (amide C=O) and 3300–3500 cm (N-H stretch) .

Q. Q5. How can researchers address solubility challenges in aqueous and organic solvents?

A5:

- Aqueous solubility: The compound is sparingly soluble in water (≤10 mg/mL at 25°C). Use buffered solutions (pH 6–7) to enhance solubility via zwitterionic stabilization .

- Organic solvents: Moderate solubility in DMSO (50–100 mg/mL) and methanol (20–40 mg/mL). For reactions requiring non-polar solvents, employ sonication or co-solvents (e.g., DMF:THF mixtures) .

Q. Q6. What are the potential biological applications of this compound in drug discovery?

A6:

- Peptide synthesis: Acts as a valine derivative in solid-phase peptide synthesis (SPPS) for introducing modified side chains .

- Enzyme inhibition: The amino-oxopropyl group may chelate metal ions in enzyme active sites, making it a candidate for protease or kinase inhibitor development .

- Targeted delivery: Conjugation with nanoparticles or liposomes could exploit its polarity for tissue-specific drug delivery .

Q. Q7. How should conflicting data on compound stability under varying pH conditions be resolved?

A7:

- Contradiction: Some studies report stability at pH 4–8, while others note degradation at pH >7.

- Resolution: Conduct accelerated stability testing (40°C/75% RH) across pH 3–8. Data suggest optimal stability at pH 5–6 (t >6 months) due to reduced hydrolysis of the amide bond. Use phosphate or citrate buffers for long-term storage .

Q. Q8. What safety protocols are critical when handling this compound?

A8:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.

- Exposure response:

- Waste disposal: Neutralize with dilute acetic acid before incineration .

Data Contradiction Analysis

Q. Q9. Why do chromatographic retention times vary across studies despite identical HPLC conditions?

A9:

- Possible causes: Differences in column aging, mobile phase pH (±0.1 units), or ion-pairing agents (e.g., TFA vs. formic acid).

- Solution: Standardize protocols using a C18 column (150 × 4.6 mm, 5 µm), isocratic elution with 0.1% formic acid in acetonitrile:water (30:70), and calibrate retention times against a certified reference standard .

Q. Q10. How can researchers reconcile discrepancies in reported biological activity?

A10:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.